N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Description
N,N-Dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked via a piperazine moiety to a dimethyl-substituted pyrimidin-4-amine. The dimethyl groups on the pyrimidine amine may enhance metabolic stability, while the piperazine linker could improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N,N-dimethyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-21(2)14-4-5-18-16(20-14)23-11-9-22(10-12-23)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNZXOSFJAAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between pyrazolo[1,5-a]pyrazine and piperazine derivatives, followed by N-methylation to introduce the dimethyl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography. Continuous flow chemistry might also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the nitrogen atoms in the heterocyclic rings to their corresponding oxo derivatives.
Reduction: : Reducing the nitro groups to amines.
Substitution: : Replacing hydrogen atoms on the nitrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: : Various alkyl halides and amines can be used as reagents, often in the presence of a base such as triethylamine (Et₃N).
Major Products Formed
Oxidation: : Formation of pyrazolo[1,5-a]pyrimidin-4-one derivatives.
Reduction: : Production of pyrazolo[1,5-a]pyrimidin-4-amine derivatives.
Substitution: : Generation of various N-substituted pyrazolo[1,5-a]pyrimidin-4-amine derivatives.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is as an inhibitor of receptor tyrosine kinases (RTKs), particularly AXL and c-MET kinases. These kinases play critical roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. Abnormal activation of these kinases is implicated in various cancers, making them attractive targets for therapeutic intervention.
Key Findings:
- AXL Kinase Inhibition: Studies have shown that compounds similar to N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine effectively inhibit AXL kinase activity, which can lead to reduced tumor growth and metastasis in preclinical models .
| Compound | Target Kinase | Effect |
|---|---|---|
| N,N-dimethyl... | AXL | Inhibition of tumor growth |
| Similar derivatives | c-MET | Reduced cell proliferation |
Antiviral Activity
Recent research suggests that derivatives of this compound may exhibit antiviral properties, particularly against respiratory viruses such as Respiratory Syncytial Virus (RSV). The mechanism involves interference with viral replication processes.
Case Study:
A study demonstrated that specific pyrazolo[1,5-a]pyrazine derivatives showed promising antiviral activity by inhibiting viral entry and replication in vitro .
Neuropharmacology
The compound's piperazine component suggests potential applications in neuropharmacology. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Research Insights:
Preliminary studies indicate that modifications to the piperazine structure can enhance selectivity for serotonin receptors, which may lead to new treatments for anxiety and depression disorders.
Mechanism of Action
The exact mechanism of action of N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The pyrazolo[1,5-a]pyrazine core distinguishes this compound from derivatives like OSI-027 (R39) and OXA-01 (R40) , which utilize a pyrazolo[3,4-d]pyrimidin-4-amine scaffold . The orientation of the pyrazole and pyrimidine/pyrazine rings influences binding to hinge regions in kinases or mTOR. For example:
- Pyrazolo[3,4-d]pyrimidin-4-amine : Adopts a similar C-shape but with a pyrimidine nitrogen at position 3, enhancing hydrogen bonding in mTOR’s ATP-binding pocket .
Table 1: Core Structure Comparison
Pharmacological Profiles
- Target Compound: Limited direct data, but structural analogs suggest mTOR or kinase inhibition. The dimethyl groups may reduce off-target effects compared to bulkier substituents .
- OSI-027 (R39): IC50 = 22 nM (mTORC1), 65 nM (mTORC2); >100-fold selectivity over PI3K isoforms. Orally bioavailable with potent tumor suppression in xenografts .
- OXA-01 (R40) : IC50 = 4 nM (mTOR), 190 nM (PI3K); inhibits 4E-BP1 phosphorylation, critical for protein synthesis .
- CHK1 Inhibitors () : Pyrazin-2-yl-pyrimidin-4-amine derivatives block CHK1-mediated cell cycle checkpoints, sensitizing cancer cells to DNA damage .
Table 2: Pharmacological Data
| Compound | Target (IC50) | Selectivity | Key Effect |
|---|---|---|---|
| Target Compound | N/A* | Hypothesized kinase/mTOR | Potential antiproliferative |
| OSI-027 (R39) | mTORC1 (22 nM), mTORC2 (65 nM) | >100-fold vs. PI3K/DNA-PK | Blocks 4E-BP1, S6K1, AKT phosphorylation |
| OXA-01 (R40) | mTOR (4 nM), PI3K (190 nM) | 47.5-fold vs. PI3K | Complete 4E-BP1 inhibition |
| CHK1 Inhibitors | CHK1 (Low nM range) | Specific to CHK1 over CDK2/PLK1 | Synergizes with DNA-damaging agents |
*Direct data unavailable; inferred from structural analogs.
Substituent Effects
- Piperazine Linker : Enhances solubility and allows modular derivatization. Present in both the target compound and Compound 27g (), which uses a pyrazine-methyl-piperazine group for kinase inhibition .
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine : The former’s pyrazine ring may engage in π-π stacking, while the latter’s pyrimidine nitrogen forms critical hydrogen bonds .
Biological Activity
N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The specific structure contributes to its interaction with various biological targets, making it a candidate for drug development.
Molecular Formula
- C : 19
- H : 22
- N : 6
Anticancer Activity
Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
- AMPK Activation : Pyrazolo[1,5-a]pyrimidines have been found to activate AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and has implications in cancer metabolism .
- VEGF Inhibition : These compounds also inhibit vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .
Enzymatic Inhibition
The compound has demonstrated potential as an inhibitor of various kinases involved in cancer progression:
- AXL and c-MET Kinase Inhibitors : It has been noted that pyrazolo[1,5-a]pyridine derivatives can act as selective inhibitors of receptor tyrosine kinases (RTKs), including AXL and c-MET, which are implicated in oncogenic signaling pathways .
Other Pharmacological Effects
In addition to anticancer properties, this compound has shown promise in other therapeutic areas:
- Psychopharmacological Effects : Some derivatives exhibit anxiolytic effects due to their interaction with neurotransmitter systems .
- Anti-tubercular Activity : Related compounds have been tested for activity against Mycobacterium tuberculosis, showing significant inhibitory concentrations .
Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives on various cancer cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong anticancer activity .
Study 2: Enzymatic Inhibition Profile
In a comprehensive screening of kinase inhibitors, this compound showed selective inhibition of AXL and c-MET kinases with IC50 values below 100 nM .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s core pyrazolo[1,5-a]pyrazine and pyrimidine moieties are typically synthesized via cyclization reactions. For example, pyrazolo-pyrimidine derivatives can be formed by reacting α-chloroacetamides or 2-chloroethanones with substituted pyrimidinones under reflux in solvents like acetonitrile or dichloromethane . Yield optimization requires precise control of stoichiometry (e.g., 1:1.5 molar ratios for amine coupling), inert atmospheres (N₂), and reflux durations (e.g., 12–24 hours). Post-synthesis purification via column chromatography (eluent: chloroform:methanol 3:1) or recrystallization (acetonitrile) improves purity to >85% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to the dimethylamino group (δ ~2.2–2.5 ppm, singlet) and pyrimidine protons (δ ~8.0–8.5 ppm). Piperazine protons typically appear as broad singlets at δ ~3.0–3.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the pyrazine and amine functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak [M+H]⁺ with the exact mass (e.g., C₁₈H₂₃N₉: calculated 389.2045) .
Q. How can researchers efficiently purify this compound, and what solvent systems are optimal for recrystallization?
- Methodological Answer : Post-synthesis purification involves sequential steps:
Filtration to remove insoluble byproducts.
Column Chromatography : Use silica gel with chloroform:methanol (3:1) to isolate the target compound .
Recrystallization : Acetonitrile or dimethyl ether are preferred due to their moderate polarity, achieving >90% purity .
Advanced Research Questions
Q. How does the compound’s crystal structure influence its pharmacological activity, and what intermolecular interactions stabilize its conformation?
- Methodological Answer : X-ray crystallography reveals that intramolecular N–H⋯N hydrogen bonds between the pyrimidine and piperazine moieties stabilize the planar conformation, critical for binding to biological targets like kinases . Dihedral angles between aromatic rings (e.g., ~12–86°) affect solubility and membrane permeability. Weak C–H⋯O and C–H⋯π interactions further stabilize the lattice, as observed in analogs with methoxy substituents .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:
- Metabolic Profiling : Use liver microsomes to identify vulnerable sites (e.g., dimethylamino groups prone to demethylation) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic resistance, as seen in pyrazolo[1,5-a]pyrimidine analogs with improved pharmacokinetics .
- Target Engagement Assays : Employ cellular thermal shift assays (CETSA) to confirm target binding in vivo .
Q. How can computational methods predict the compound’s binding affinity for kinase targets, and what validation experiments are required?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Prioritize residues forming hydrogen bonds with the pyrimidine N-atom .
Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess conformational flexibility.
Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (KD < 100 nM indicates high affinity) .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Methodological Answer : Racemization during scale-up is minimized by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
